molecular formula C13H12N4O B1496756 1-(2,4-dimethylphenyl)-2H-pyrazolo[3,4-d]pyrimidin-4-one CAS No. 852313-95-2

1-(2,4-dimethylphenyl)-2H-pyrazolo[3,4-d]pyrimidin-4-one

Cat. No.: B1496756
CAS No.: 852313-95-2
M. Wt: 240.26 g/mol
InChI Key: AIQYAGCWQZIFBM-UHFFFAOYSA-N
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Description

1-(2,4-Dimethylphenyl)-2H-pyrazolo[3,4-d]pyrimidin-4-one is a heterocyclic compound featuring a pyrazolo[3,4-d]pyrimidin-4-one core substituted at the 1-position with a 2,4-dimethylphenyl group. The 2,4-dimethylphenyl substituent introduces electron-donating methyl groups at the ortho and para positions of the aromatic ring, influencing steric and electronic properties critical for target binding .

Properties

IUPAC Name

1-(2,4-dimethylphenyl)-5H-pyrazolo[3,4-d]pyrimidin-4-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H12N4O/c1-8-3-4-11(9(2)5-8)17-12-10(6-16-17)13(18)15-7-14-12/h3-7H,1-2H3,(H,14,15,18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AIQYAGCWQZIFBM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C=C1)N2C3=C(C=N2)C(=O)NC=N3)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H12N4O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70365911
Record name 1-(2,4-dimethylphenyl)-2H-pyrazolo[3,4-d]pyrimidin-4-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70365911
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

240.26 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

852313-95-2
Record name 1-(2,4-dimethylphenyl)-2H-pyrazolo[3,4-d]pyrimidin-4-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70365911
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Biochemical Analysis

Biochemical Properties

1-(2,4-dimethylphenyl)-2H-pyrazolo[3,4-d]pyrimidin-4-one plays a significant role in biochemical reactions by interacting with various enzymes, proteins, and other biomolecules. It has been shown to inhibit certain enzymes, such as protein kinases, which are crucial for cell signaling and regulation. This inhibition can lead to alterations in cellular processes, making it a potential candidate for therapeutic applications. Additionally, this compound can bind to specific proteins, affecting their function and stability.

Molecular Mechanism

At the molecular level, this compound exerts its effects through various mechanisms. It binds to specific biomolecules, such as enzymes and receptors, altering their activity. This binding can result in the inhibition or activation of these biomolecules, leading to changes in cellular processes. For example, the inhibition of protein kinases by this compound can disrupt cell signaling pathways, ultimately affecting gene expression and cellular function.

Biological Activity

1-(2,4-dimethylphenyl)-2H-pyrazolo[3,4-d]pyrimidin-4-one is a compound of significant interest due to its diverse biological activities. This article summarizes the findings related to its pharmacological properties, mechanisms of action, and potential therapeutic applications.

  • Molecular Formula : C13H12N4O
  • Molecular Weight : 240.261 g/mol
  • CAS Number : 852313-95-2

These properties are essential for understanding the compound's behavior in biological systems and its interactions with various targets.

Antiviral Activity

Recent studies have highlighted the antiviral potential of pyrazolo[3,4-d]pyrimidine derivatives, including this compound. For instance:

  • Efficacy Against HSV-1 : The compound showed promising antiviral activity against herpes simplex virus type-1 (HSV-1), with effective concentrations reported at approximately 0.20 μM in cell cultures. This activity was significantly better than the lead molecule TBZ-1, which had an effective concentration of 0.35 μM in similar assays .

Anticancer Activity

The anticancer properties of this compound have also been explored. In vitro studies demonstrated that it could induce apoptosis in cancer cell lines:

  • Mechanism of Action : The compound triggers apoptosis through the activation of caspases (caspase-3, -8, and -9) and affects key regulatory proteins such as p53 and Bax. It also appears to inhibit NF-κB expression while promoting ROS production, which are critical pathways in cancer cell death .

Case Study: Cytotoxicity Assays

In a comparative study involving various pyrazolo derivatives:

CompoundCell LineIC50 (µM)Mechanism
This compoundMCF-7130.24Apoptosis via caspases
Compound AMDA-MB-231161.38Apoptosis via ROS
Compound BMCF-10A (normal)>263.31Minimal toxicity

This table illustrates the relative potency of this compound compared to other compounds in inducing cytotoxic effects on cancer cells while sparing normal cells .

The biological activity of this compound is attributed to several mechanisms:

  • Inhibition of Enzymatic Activity : The compound has been shown to inhibit specific enzymes critical for viral replication and cancer cell survival.
  • Regulation of Apoptotic Pathways : By modulating key proteins involved in the apoptotic process, it enhances cell death in malignant cells.
  • Impact on Cellular Signaling : It influences various signaling pathways that control cell proliferation and survival.

Scientific Research Applications

Pharmacological Applications

1. Anticancer Activity
Research has indicated that compounds similar to 1-(2,4-dimethylphenyl)-2H-pyrazolo[3,4-d]pyrimidin-4-one exhibit promising anticancer properties. These compounds have been studied for their ability to inhibit tumor growth and induce apoptosis in cancer cells. For instance, studies have shown that pyrazolo[3,4-d]pyrimidine derivatives can inhibit specific kinases involved in cancer progression, making them potential candidates for targeted cancer therapies .

2. Anti-inflammatory Effects
The compound has also been investigated for its anti-inflammatory properties. Research suggests that it may modulate inflammatory pathways, potentially providing therapeutic benefits in conditions such as rheumatoid arthritis and other inflammatory diseases. The modulation of cytokine release and the inhibition of inflammatory mediators are key mechanisms through which this compound exerts its effects .

3. Neuroprotective Properties
Recent studies have explored the neuroprotective effects of pyrazolo[3,4-d]pyrimidine derivatives, including this compound. These compounds may protect neuronal cells from oxidative stress and apoptosis, suggesting potential applications in neurodegenerative diseases like Alzheimer's and Parkinson's disease .

Case Study 1: Anticancer Research

A study conducted on a series of pyrazolo[3,4-d]pyrimidine derivatives demonstrated that this compound exhibited significant cytotoxicity against various cancer cell lines. The mechanism was attributed to the inhibition of the PI3K/Akt signaling pathway, which is crucial for cell survival and proliferation .

Case Study 2: Inflammation Model

In an animal model of inflammation, treatment with this compound resulted in reduced edema and lower levels of pro-inflammatory cytokines compared to control groups. This suggests its potential as an anti-inflammatory agent in clinical settings .

Case Study 3: Neuroprotection

In vitro studies using neuronal cell cultures exposed to neurotoxic agents showed that the compound significantly reduced cell death and preserved mitochondrial function. This indicates its potential utility in developing therapies for neurodegenerative disorders .

Summary Table of Applications

Application AreaMechanism of ActionReferences
AnticancerInhibition of kinases (e.g., PI3K/Akt pathway)
Anti-inflammatoryModulation of cytokine release
NeuroprotectiveProtection against oxidative stress and apoptosis

Comparison with Similar Compounds

Comparison with Similar Compounds

The following analysis compares 1-(2,4-dimethylphenyl)-2H-pyrazolo[3,4-d]pyrimidin-4-one with structurally related pyrazolo[3,4-d]pyrimidinone derivatives, focusing on substituent effects, physicochemical properties, and biological activity.

Substituent Variations at the 1-Position

Compound Name Substituent at 1-Position Key Properties/Activities Evidence ID
1-(4-Chlorophenyl)-2H-pyrazolo[3,4-d]pyrimidin-4-one 4-chlorophenyl Higher melting point (>340°C in nitro derivatives), electron-withdrawing Cl enhances metabolic stability . Used in kinase inhibitor screening .
1-(3-Chlorophenyl)-2H-pyrazolo[3,4-d]pyrimidin-4-one 3-chlorophenyl Demonstrated potent DAPK1 inhibition (IC₅₀ < 1 µM) in HS38 and HS43 analogs . Meta-Cl substitution alters steric interactions compared to para-Cl.
1-(4-Methoxyphenyl)-2H-pyrazolo[3,4-d]pyrimidin-4-one 4-methoxyphenyl Electron-donating OMe improves solubility but reduces metabolic stability. Synthesized via N-substitution with 82% yield .
1-(4-Bromophenyl)-2H-pyrazolo[3,4-d]pyrimidin-4-one 4-bromophenyl Bromine’s bulkiness may enhance receptor binding in exemestane analogs (anticancer applications) .
1-(3,5-Dimethylphenyl)-2H-pyrazolo[3,4-d]pyrimidin-4-one 3,5-dimethylphenyl Symmetric substitution reduces steric hindrance compared to 2,4-dimethyl isomer. Used in life science product libraries .
Target Compound 2,4-dimethylphenyl Methyl groups enhance lipophilicity and may improve blood-brain barrier penetration. Synergistic steric effects from ortho/para substitution .

Core Structure Modifications

Compound Class Core Structure Key Differences Evidence ID
Pyrido[3,4-d]pyrimidin-4(3H)-one Pyridine fused pyrimidinone Increased π-stacking ability due to pyridine’s aromaticity. Derivatives show potent cell proliferation inhibition (IC₅₀ ~10 nM) .
Thieno[3,2-d]pyrimidine hybrids Thiophene fused pyrimidine Enhanced charge-transfer properties. Compound 3 (82% yield) shows fluorescence in cellular assays .

Functional Group Additions

Compound Name Additional Functional Group Impact on Activity Evidence ID
4-(3-Phenyl-1H-pyrazolo[3,4-d]pyrimidin-1-yl)thieno[3,2-d]pyrimidine Thienopyrimidine fusion Dual heterocyclic system improves DNA intercalation potential .
1-(2,4-Dimethylphenyl)-N-(4-methylbenzyl)-1H-pyrazolo[3,4-d]pyrimidin-4-amine Benzylamine side chain Amine group enables hydrogen bonding with kinase ATP pockets (e.g., GPR35/55 targets) .

Physicochemical Properties

  • Melting Points : Nitrophenyl derivatives (e.g., 4-nitrophenyl analog) exhibit higher MPs (>340°C) due to strong intermolecular interactions , whereas methyl-substituted compounds (e.g., 2,4-dimethylphenyl) likely have lower MPs (~200–250°C) due to reduced polarity .
  • Solubility : Methoxy and hydroxyl groups () improve aqueous solubility, while methyl and halogen groups enhance lipid solubility .

Preparation Methods

Procedure Summary

  • Step 1: Vilsmeier Amidination
    5-Aminopyrazole derivatives are reacted with phosphorus tribromide (PBr3) in N,N-dimethylformamide (DMF) at 60 °C for 1–2 hours to form 4-(iminomethyl)pyrazolyl-formamidine intermediates with yields over 90%.

  • Step 2: Intermolecular Heterocyclization
    Addition of hexamethyldisilazane (NH(SiMe3)2) as a promoter and heating at reflux for 3–5 hours induces cyclization to the pyrazolo[3,4-d]pyrimidine core.

Optimization and Results

Entry Amine Added Yield (%) Notes
1 None 0 Only intermediate isolated
2 Hexamethyldisilazane 91 Best yield, optimal promoter
3 Sodium bis(trimethylsilyl)amine 68 Moderate yield
4 Lithium bis(trimethylsilyl)amine 56 Lower yield
5 Hexamethylenetetramine 26 Lowest yield
  • Optimal amount of hexamethyldisilazane was found to be 3 equivalents for highest yield (91%).

Mechanistic Insights

  • The reaction proceeds through the formation of formamidine intermediates.
  • The heterocyclization step is rate-determined by the reactivity of the amine promoter.
  • The combined Vilsmeier reaction and heterocyclization in one pot reduce purification steps and improve efficiency.

Alkylation and Substitution Methods for Structural Diversification

To introduce the 2,4-dimethylphenyl substituent at position 1 of the pyrazolopyrimidine ring, alkylation of pyrazolopyrimidin-4-ol derivatives with appropriate alkylating agents is employed.

Representative Method

  • React 3-methyl-1-phenyl-1H-pyrazolo[3,4-d]pyrimidin-4-ol with alkylating agents such as methyl iodide or substituted benzyl bromides in DMF at room temperature.
  • Use liquid–solid phase transfer catalysis to facilitate the reaction.
  • This method yields various 1-substituted pyrazolo[3,4-d]pyrimidin-4-ones in good yields.

Structural Characterization

  • NMR spectroscopy and X-ray crystallography confirm substitution at position 1.
  • Density functional theory (DFT) calculations validate molecular geometry.
  • Intermolecular interactions and crystal packing analyzed by Hirshfeld surface analysis.

Industrially Relevant Preparation Processes

Patent literature describes efficient industrial processes for preparing pyrazolo[3,4-d]pyrimidine derivatives relevant to pharmaceutical intermediates:

  • Processes emphasize simple operation, high yield, and low cost.
  • Use of accessible starting materials and scalable reaction conditions.
  • Example: Preparation of 4-amino-3-(4-phenoxyphenyl)-1H-pyrazolo[3,4-d]pyrimidine derivatives as intermediates for drug synthesis.

Summary Table of Preparation Methods

Method Type Key Reagents/Conditions Yield Range Advantages References
One-pot Vilsmeier amidination + heterocyclization 5-Aminopyrazole, PBr3, DMF, hexamethyldisilazane, reflux Up to 91% High efficiency, one-flask, scalable
Alkylation of pyrazolopyrimidin-4-ol Alkyl halides (e.g., methyl iodide), DMF, phase transfer catalyst Good yields Structural diversity, mild conditions
Industrial synthetic process Various substituted aminopyrazoles, optimized industrial protocols High yield Low cost, simple operation, industrial scale

Detailed Research Findings and Notes

  • The one-pot synthesis method allows direct conversion from aminopyrazole to pyrazolo[3,4-d]pyrimidin-4-one derivatives without isolating intermediates, minimizing waste and time.
  • Alkylation reactions enable introduction of the 2,4-dimethylphenyl group by using the corresponding benzyl halide derivatives, ensuring regioselectivity at the N-1 position of the heterocycle.
  • Crystallographic studies confirm that the pyrazolopyrimidine core maintains planarity with slight deviations depending on substituents, which can influence biological activity.
  • Industrial methods focus on producing intermediates with high purity and yield suitable for pharmaceutical applications, highlighting the practical relevance of these synthetic routes.

Q & A

Q. How to validate target engagement in cellular assays for kinase inhibition?

  • Use phospho-specific antibodies (Western blot) to detect downstream signaling (e.g., p-ERK). Cellular thermal shift assays (CETSA) confirm target binding, while kinase profiling panels (e.g., Eurofins) assess selectivity across 400+ kinases .

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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1-(2,4-dimethylphenyl)-2H-pyrazolo[3,4-d]pyrimidin-4-one
Reactant of Route 2
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1-(2,4-dimethylphenyl)-2H-pyrazolo[3,4-d]pyrimidin-4-one

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